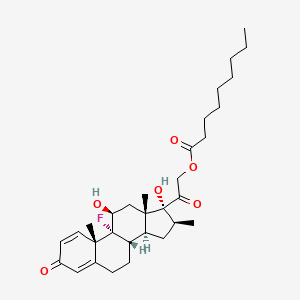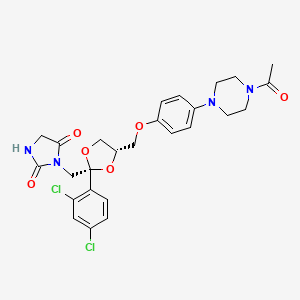
Imidazolidine-2,4-dione Ketoconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine-2,4-dione derivatives typically involves the reaction of urea with aldehydes or ketones under acidic or basic conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the imidazolidine-2,4-dione .
Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .
Análisis De Reacciones Químicas
Types of Reactions: Imidazolidine-2,4-dione derivatives undergo various chemical reactions, including:
Oxidation: Conversion to imidazolidine-2,4-dione oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction to imidazolidine-2,4-dione alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides to form N-substituted imidazolidine-2,4-dione derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Imidazolidine-2,4-dione oxides.
Reduction: Imidazolidine-2,4-dione alcohols.
Substitution: N-substituted imidazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
Imidazolidine-2,4-dione Ketoconazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Imidazolidine-2,4-dione Ketoconazole involves its interaction with specific molecular targets and pathways. Ketoconazole, as an antifungal agent, inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This disruption leads to increased membrane permeability and ultimately cell death . Imidazolidine-2,4-dione derivatives may also interact with voltage-gated sodium channels, enhancing their anticonvulsant activity .
Comparación Con Compuestos Similares
Imidazolidine-2,4-dione Ketoconazole can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic and anti-inflammatory properties.
Oxazolidine-2,4-dione: Exhibits antibacterial and antifungal activities.
Hydantoins: Widely used as anticonvulsants and in the treatment of epilepsy.
Uniqueness: this compound stands out due to its combined antifungal and potential anticonvulsant properties, making it a unique candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C26H28Cl2N4O6 |
|---|---|
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H28Cl2N4O6/c1-17(33)30-8-10-31(11-9-30)19-3-5-20(6-4-19)36-14-21-15-37-26(38-21,16-32-24(34)13-29-25(32)35)22-7-2-18(27)12-23(22)28/h2-7,12,21H,8-11,13-16H2,1H3,(H,29,35)/t21-,26-/m0/s1 |
Clave InChI |
YEBPIWBTEOMZQM-LVXARBLLSA-N |
SMILES isomérico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


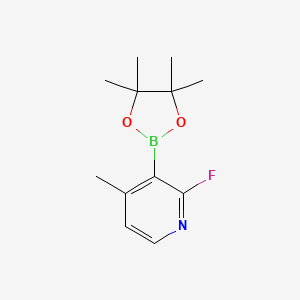



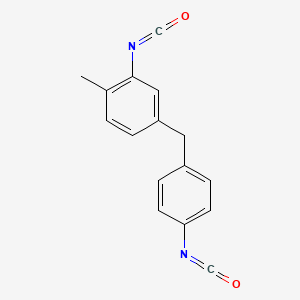
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
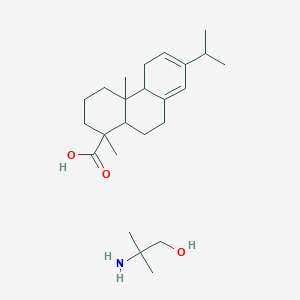
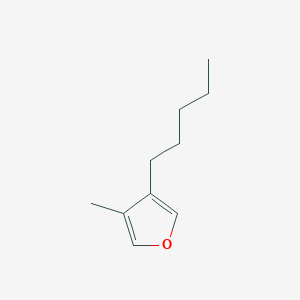
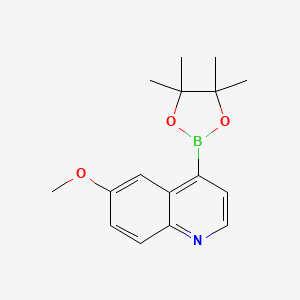
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
